molecular formula C20H10F4N4O2S B10929777 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B10929777
M. Wt: 446.4 g/mol
InChI Key: NHMXPPQCVYGMKQ-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound It features a combination of fluorophenyl, oxadiazole, furyl, trifluoromethyl, and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenyl-1,2,4-oxadiazole and 2-furyl-6-(trifluoromethyl)thieno[2,3-b]pyridine. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly on the fluorophenyl and furyl rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally similar and exhibit similar chemical properties.

    Thienopyridine Derivatives: These compounds share the thienopyridine core and may have similar biological activities.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups are often studied for their unique electronic properties and potential biological activities.

Uniqueness

What sets 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine apart is its combination of multiple functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole and thienopyridine moieties contribute to its potential bioactivity.

Properties

Molecular Formula

C20H10F4N4O2S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C20H10F4N4O2S/c21-10-5-3-9(4-6-10)17-27-18(30-28-17)16-15(25)14-11(12-2-1-7-29-12)8-13(20(22,23)24)26-19(14)31-16/h1-8H,25H2

InChI Key

NHMXPPQCVYGMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)F)N)C(F)(F)F

Origin of Product

United States

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